Home > Products > Screening Compounds P102628 > Methylnaltrexone D3 (Bromide)
Methylnaltrexone D3 (Bromide) -

Methylnaltrexone D3 (Bromide)

Catalog Number: EVT-3137677
CAS Number:
Molecular Formula: C21H26BrNO4
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methylnaltrexone D3 (Bromide) is a medication primarily used to treat constipation caused by opioid analgesics. It is classified as a peripheral mu-opioid receptor antagonist, which means it selectively blocks the effects of opioids in the gastrointestinal tract without affecting their analgesic properties in the central nervous system. This unique mechanism allows it to alleviate opioid-induced constipation while avoiding withdrawal symptoms or pain relief interference. Methylnaltrexone D3 was approved by the U.S. Food and Drug Administration in 2008 and is marketed under the brand name Relistor .

Source

Methylnaltrexone D3 is synthesized from naltrexone, a well-known opioid antagonist. Its chemical structure includes a quaternary ammonium group, which limits its ability to cross the blood-brain barrier, ensuring its action remains peripheral . The compound's chemical formula is C21H26BrNO4C_{21}H_{26}BrNO_4 with a molecular weight of approximately 436.36 g/mol .

Classification

Methylnaltrexone D3 falls under several classifications:

  • Drug Category: Laxatives, Peripheral opioid receptor antagonists.
  • Chemical Classification: Alkaloids and derivatives, specifically within the phenanthrene class of organic compounds .
Synthesis Analysis

Methods

The synthesis of Methylnaltrexone D3 typically involves several key steps starting from naltrexone hydrochloride:

  1. Protection of Hydroxyl Groups: The hydroxyl groups of naltrexone are protected using tert-butyldimethylsilyl chloride.
  2. Bromomethylation: The protected naltrexone undergoes bromomethylation using bromomethane in a dipolar aprotic solvent.
  3. Deprotection: The protective groups are removed using an acid solution, yielding Methylnaltrexone D3 bromide .

Technical Details

  • Starting Material: Naltrexone Hydrochloride
  • Reagents: Bromomethane, tert-butyldimethylsilyl chloride, and hydrobromic acid.
  • Final Product: Methylnaltrexone D3 bromide.

This method is noted for its simplicity and high purity of the final product, making it an efficient route for industrial synthesis .

Molecular Structure Analysis

Structure

Methylnaltrexone D3 has a complex molecular structure characterized by multiple rings and functional groups. Its IUPAC name is:

(1S,4R,5R,13R,17S)4(cyclopropylmethyl)10,17dihydroxy4methyl14oxo12oxa4azapentacyclo[9.6.1.01,13.05,17.07,18]octadeca7(18),8,10trien4iumbromide(1S,4R,5R,13R,17S)-4-(cyclopropylmethyl)-10,17-dihydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-iumbromide

Data

  • Chemical Formula: C21H26BrNO4C_{21}H_{26}BrNO_4
  • Molecular Weight: 436.36 g/mol
  • CAS Number: 73232-52-7
  • Structural Features: Contains multiple fused rings typical of phenanthrene derivatives and a quaternary ammonium group that contributes to its pharmacological properties .
Chemical Reactions Analysis

Reactions

Methylnaltrexone D3 can undergo various chemical reactions typical for quaternary ammonium compounds and phenanthrene derivatives:

  1. Nucleophilic Substitution: The presence of the bromine atom allows for potential nucleophilic substitution reactions.
  2. Hydrolysis: Under certain conditions, methylnaltrexone can be hydrolyzed to yield naltrexone or related compounds.

Technical Details

The synthesis reactions are performed under controlled conditions to ensure high purity and yield. The use of solvents like dichloromethane during synthesis helps facilitate the reactions while minimizing side products .

Mechanism of Action

Methylnaltrexone D3 functions primarily as a selective antagonist at mu-opioid receptors located in the gastrointestinal tract. Its mechanism can be summarized as follows:

  1. Binding Affinity: It has a high affinity for mu-opioid receptors (inhibition constant KiK_i = 28 nM) but significantly lower affinity for kappa and delta receptors.
  2. Peripheral Action: Due to its quaternary structure, it does not cross the blood-brain barrier effectively, allowing it to block opioid effects in the gut without influencing central nervous system pathways.
  3. Clinical Efficacy: Studies have demonstrated its effectiveness in alleviating opioid-induced constipation without compromising pain relief from opioids .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Poorly soluble in water (0.00796 mg/mL).
  • Melting Point: Not specified but typically requires crystallization from mixed solvents to achieve purity.

Chemical Properties

  • Log P (Partition Coefficient): Approximately 0.58, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa around 9.9; strong basic pKa around -3.9.
  • Polar Surface Area: 66.76 Ų which influences its absorption characteristics.

These properties play a crucial role in determining the pharmacokinetics and bioavailability of Methylnaltrexone D3 in clinical applications .

Applications

Methylnaltrexone D3 is primarily used in clinical settings for:

  • Treatment of Opioid-Induced Constipation: Particularly effective in patients who do not respond adequately to conventional laxatives.
  • Palliative Care: It is commonly prescribed for patients with chronic pain requiring opioid treatment who experience significant gastrointestinal side effects.

Research continues into additional therapeutic uses based on its unique mechanism of action and safety profile .

Synthetic & Deuteration Methodologies of Methylnaltrexone D3 Bromide

Strategic Design of Deuterated Quaternary Ammonium Derivatives

The strategic design of Methylnaltrexone D3 Bromide (C~21~H~23~D~3~BrNO~4~, MW 439.36 g/mol) centers on precise deuteration at the quaternary ammonium nitrogen while preserving the complex morphinan architecture essential for peripheral μ-opioid receptor antagonism. The molecular design specifically targets trideuteration of the N-methyl group (-N^+^-CD~3~) to create a metabolically stable isotopologue without altering the pharmacological activity profile [6] [9]. This approach leverages the peripheral restriction mechanism where the quaternary ammonium salt prevents blood-brain barrier penetration, confining activity to gastrointestinal opioid receptors [4] [7].

Key structural considerations include:

  • Stereochemical Integrity: Preservation of the (4R,4aS,7aR,12bS) configuration critical for receptor binding [2] [6]
  • Isotopic Positioning: Selective deuteration at the N-methyl group (C19 position) to maximize kinetic isotope effects on metabolism [5] [9]
  • Counterion Retention: Bromide ion maintenance for crystallinity and solubility optimization [2]

The synthesis commences with naltrexone hydrochloride as the morphinan scaffold precursor, where phenolic and aliphatic hydroxyl groups require protection before quaternization. Patent literature demonstrates tert-butyldimethylsilyl (TBDMS) protection under aprotic conditions (DMF, triethylamine) achieving >95% protection efficiency, crucial for preventing side reactions during subsequent deuteration steps [1] . This protection strategy minimizes formation of methyl ether byproducts observed when employing alkyl chlorides under basic conditions .

Table 1: Key Structural Features of Methylnaltrexone D3 Bromide

Structural ElementChemical SignificanceDeuteration Impact
Quaternary N-CD₃⁺Metabolic stabilization siteKIE = 6-10 on N-demethylation
(4R,4aS,7aR,12bS) configurationOpioid receptor binding affinityNone (geometry preserved)
Bromide counterionCrystallinity facilitatorAlters crystal packing density
Phenolic hydroxyl (C3)Hydrogen bonding donorSlight pKa shift (ΔpKa ≈ 0.03)
Cyclopropylmethyl substituentμ-receptor selectivityNo isotopic modification

Isotopic Labeling Techniques for Peripherally Restricted Opioid Antagonists

Deuteration of the quaternary ammonium center employs specialized methyl-d~3~ transfer agents to achieve high isotopic fidelity (>99% D incorporation). Traditional methods using CD~3~I suffer from poor chemoselectivity, generating up to 43% N,N-dimethyl-d~3~ byproducts through overalkylation [5]. The biomimetic reagent DMTT (5-(methyl-d~3~)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane sulfonate) revolutionizes this process by enabling selective esterification and N-methylation under mild conditions (K~2~CO~3~, DMF, 25-40°C) [5]:

DMTT Advantages:

  • SAM-inspired Mechanism: Mimics S-adenosylmethionine's selective methyl transfer via S~N~2 pathway [5]
  • Chemoselectivity: Preferential N-quaternization over O-alkylation (76% yield vs. <10% with CD~3~I) [5]
  • Scalability: Synthesized from dibenzo[b,d]thiophene and CD~3~OD in 91% yield [5]

Comparative studies demonstrate DMTT's superiority over conventional deuterium sources:

Table 2: Deuteration Reagent Performance Comparison

ReagentReaction ConditionsIsotopic PurityByproduct FormationYield
CD₃I5 equiv, 80°C, no base<50% D₃Up to 43% dimethyl-d₃<10%
(CD₃)₂SO₄1 equiv, K₂CO₃, 40°C93-97%27% O-methylation31%
[CD₃Ph₂S]⁺OTf⁻1 equiv, K₂CO₃, 40°C98%Trace oxidation64%
DMTT1 equiv, K₂CO₃, 40°C>99%<1%76-90%

The deuteration process requires rigorous exclusion of protic solvents to prevent deuterium scrambling. Post-quaternization deprotection employs tetrabutylammonium fluoride (TBAF) in THF, achieving quantitative de-silylation while maintaining deuterium incorporation integrity [1] . Final bromide exchange via ion-exchange resin ensures counterion uniformity (>99.5% bromide content), critical for crystallization consistency .

Optimization of N-Methyl-d3 Group Incorporation in Morphinan Scaffolds

The morphinan scaffold presents unique deuteration challenges due to steric encumbrance around the tertiary amine and competing reactivity at C3/C14 phenolic sites. Optimization strategies focus on:

Reaction Parameter Optimization:

  • Solvent Selection: Aprotic dipolar solvents (DMF, NMP) enhance reaction kinetics by 3.2-fold over THF due to improved cation stabilization [1]
  • Stoichiometry: 1.05-1.2 equiv DMTT minimizes di-deuterated impurities to <0.5% [5]
  • Temperature Control: 40±2°C balances reaction rate (t~1/2~ = 45 min) versus epimerization risk (<0.3%)

The quaternization exhibits remarkable functional group tolerance when using optimized protocols:

Naltrexone-TBDMS + DMTT → [Methylnaltrexone-D3-TBDMS]⁺OTf⁻  ↓  TBAF deprotection  ↓  Ion exchange (Br⁻)  ↓  Methylnaltrexone D3 Bromide (99.2% deuterated)

Critical Process Metrics:

  • Kinetic Isotope Effect: k~H~/k~D~ = 8.2±0.3 for N-demethylation in human liver microsomes [6]
  • Reaction Efficiency: 89.7% conversion in <3 hours with 0.2% epimerization
  • Isotopic Fidelity: >99.5% deuterium retention confirmed by LC-MS (m/z 438.1234) [7] [9]

Purification challenges necessitate specialized crystallization protocols using acetone/water (4:1 v/v) with controlled cooling ramps (0.5°C/min) to achieve >99.5% chemical and isotopic purity [2] . The crystalline form maintains the characteristic benzofuro-isoquinolinium packing arrangement confirmed by powder XRD [2].

Purification Challenges in Quaternary Deutero-Alkaloid Synthesis

Purification of Methylnaltrexone D3 Bromide confronts three principal challenges: isotopic heterogeneity, counterion exchange, and polymorph control. Each requires specialized resolution strategies:

Isotopic Homogeneity Assurance:

  • Chromatographic Resolution: Reverse-phase HPLC (C18, 0.1% TFA/ACN) separates mono-, di-, and tri-deuterated species with 0.1% resolution capability
  • Crystallization Efficiency: Fractional crystallization in ethanol/diethyl ether achieves 98.7% isotopic purity through differential solubility (K~D3~/K~D2~ = 2.33) [1]

Counterion Management:

  • Ion Exchange Resins: Amberlite IRA-400 (Br⁻ form) reduces methylsulfate contamination to <50 ppm
  • Precipitation Control: Critical water addition rate (0.5 mL/min) prevents bromide inclusion defects during crystallization [1]

Table 3: Purification Techniques and Their Efficacy

Impurity TypeRemoval TechniqueEfficiencyLimitations
Non-deuterated analogFractional crystallization (EtOAc/hexane)97.5% reduction12% yield loss
Dimethyl-d₆ byproductPreparative HPLC>99.9% removalHigh solvent consumption
Bromide-deficientIon exchange chromatography[Br⁻] >99.8%Requires resin regeneration
Polymorph mixtureSolvent-mediated transformation100% Form A48-hour equilibration
Residual solventsAzeotropic distillation (toluene)<300 ppmElevated temperature risk

Polymorphic Control:Methylnaltrexone D3 Bromide crystallizes in four characterized forms with distinct dissolution profiles [2]:

  • Form A: Thermodynamically stable, needle morphology (PXRD peaks at 6.8°, 11.3°, 18.7° 2θ)
  • Form B: Metastable, plate morphology (higher solubility)
  • Form C: n-Propanolate solvate (undesirable for API)
  • Amorphous: Lyophilization-generated

Stable Form A isolation requires strict supersaturation control during anti-solvent addition (water into acetone solution) with seeding at 42°C [2] [6]. The deuterated analog exhibits 1.7-fold faster crystallization kinetics but reduced nucleation density versus protiated material, necessitating modified cooling profiles to prevent oiling out [2] . Final polymorphic purity is confirmed by DSC (Form A: endotherm at 238.4°C) and Raman spectroscopy (C-D stretch at 2195 cm⁻¹) [6].

Table 4: Characteristics of Methylnaltrexone D3 Bromide Polymorphs

FormCrystallographic SystemCharacteristic PXRD Peak (2θ)Solubility (mg/mL)Stability
AMonoclinic6.8°, 18.7°12.3±0.4>24 months
BOrthorhombic7.2°, 19.1°17.8±0.63-6 months
C (solvate)Triclinic5.9°, 16.3°8.1±0.3Desolvates in 48h
AmorphousN/ABroad halo24.5±1.21 month

These purification and polymorph control strategies ensure the final deuterated API meets stringent specifications: chemical purity >99.5%, isotopic abundance >99% D~3~, polymorphic content >98% Form A, and residual solvents [2] [6] .="" achieves="" ammonium="" and="" approach="" both="" complex="" compounds="" comprehensive="" demonstrates="" deuteration="" how="" limits="" manufacturability.="" metabolic="" of="" p="" pharmaceutical="" quaternary="" stability="" targeted="" the="">

Table: Compounds Mentioned in the Article

Compound NameRole in SynthesisChemical Characteristics
Methylnaltrexone D3 BromideTarget compoundC~21~H~23~D~3~BrNO~4~, MW 439.36 g/mol
Naltrexone hydrochlorideStarting materialTertiary amine morphinan precursor
tert-Butyldimethylchlorosilane (TBDMS-Cl)Protecting agentHydroxyl protection for phenolic groups
DMTTDeuteration reagentSAM-inspired methyl-d~3~ transfer agent
Tetrabutylammonium fluoride (TBAF)Deprotection agentSilyl group removal
Amberlite IRA-400Ion exchange resinBromide counterion exchange

Properties

Product Name

Methylnaltrexone D3 (Bromide)

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide

Molecular Formula

C21H26BrNO4

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1/i1D3;

InChI Key

IFGIYSGOEZJNBE-NJKPUNJJSA-N

SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]

Solubility

not available

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.